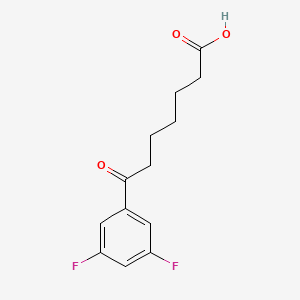

7-(3,5-Difluorophenyl)-7-oxoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “7-(3,5-Difluorophenyl)-7-oxoheptanoic acid” belong to a class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) attached to a carbon chain. The presence of fluorine atoms on the phenyl ring could potentially influence the compound’s reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of a compound like “7-(3,5-Difluorophenyl)-7-oxoheptanoic acid” would be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions of a compound like “7-(3,5-Difluorophenyl)-7-oxoheptanoic acid” would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “7-(3,5-Difluorophenyl)-7-oxoheptanoic acid” would be influenced by its functional groups. Carboxylic acids, for example, are typically polar and can form hydrogen bonds, which can affect their solubility and boiling points .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound could be utilized for the synthesis of new pharmaceutical derivatives. Its structure, featuring a difluorophenyl group, may be beneficial in creating molecules with increased metabolic stability and improved pharmacokinetic properties . Researchers might explore its potential as a precursor for the development of novel therapeutic agents.

Agriculture: Herbicide Development

The difluorophenyl moiety present in the compound is known to contribute to herbicidal activity . This suggests that 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid could serve as a starting point for the synthesis of new herbicides, potentially leading to more effective weed management solutions in agriculture.

Material Science: Fluorinated Polymer Synthesis

Fluorinated compounds are pivotal in the development of high-performance materials. This compound could be investigated for its role in the synthesis of fluorinated polymers, which are valued for their exceptional chemical resistance and thermal stability .

Environmental Science: Eco-Friendly Solvents

The unique properties of fluorinated organic acids make them candidates for eco-friendly solvent applications. 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid might be studied for its potential use in developing solvents that are less toxic and more biodegradable .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound could be used to study enzyme interactions. Its difluorophenyl group might interact with specific amino acid residues within the active sites of enzymes, providing insights into enzyme function and inhibition mechanisms .

Pharmacology: Aromatase Inhibitors

Compounds with a difluorophenyl group have been associated with aromatase inhibitory activity. This suggests that 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid could be explored for its potential use in the treatment of hormone-sensitive cancers by inhibiting estrogen synthesis .

Synthetic Chemistry: Spirocyclic Compound Synthesis

The compound could be used in the synthesis of spirocyclic derivatives, which are a significant class of compounds in synthetic organic chemistry due to their presence in numerous natural products and drugs .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-(3,5-difluorophenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-10-6-9(7-11(15)8-10)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXAVHSICLRZOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645309 |

Source

|

| Record name | 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | |

CAS RN |

898765-83-8 |

Source

|

| Record name | 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.